2-Allyl-6-bromo-3-fluorophenol
Description
2-Allyl-6-bromo-3-fluorophenol is a halogenated phenolic compound characterized by three distinct substituents: an allyl group at the 2-position, a bromine atom at the 6-position, and a fluorine atom at the 3-position of the phenolic ring. This structural arrangement imparts unique electronic and steric properties, making it a compound of interest in organic synthesis and materials science.
Properties
CAS No. |
852111-48-9 |
|---|---|
Molecular Formula |
C9H8BrFO |
Molecular Weight |
231.06 g/mol |
IUPAC Name |
6-bromo-3-fluoro-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H8BrFO/c1-2-3-6-8(11)5-4-7(10)9(6)12/h2,4-5,12H,1,3H2 |
InChI Key |
RBWZIQUVEBDQIP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1O)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include halogenated phenols, benzoate esters, and methoxy-substituted aromatics. Below is a comparative analysis of substituent positions, functional groups, and inferred properties:
Electronic and Reactivity Comparisons
- Acidity: The presence of electron-withdrawing bromine and fluorine substituents in this compound likely enhances its acidity compared to 2-fluorophenol . However, it is less acidic than sulfonic acids or nitro-substituted phenols.
- Bromine at the 6-position may facilitate nucleophilic aromatic substitution under specific conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
